molecular formula C15H21FO3 B1297084 3-Fluoro-4-n-octyloxybenzoic Acid CAS No. 326-78-3

3-Fluoro-4-n-octyloxybenzoic Acid

Cat. No.: B1297084
CAS No.: 326-78-3
M. Wt: 268.32 g/mol
InChI Key: SQVFTDZEUGEJTQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-n-octyloxybenzoic Acid: is an organic compound with the molecular formula C15H21FO3 and a molecular weight of 268.33 g/mol . It is characterized by the presence of a fluorine atom at the third position and an n-octyloxy group at the fourth position on the benzoic acid ring. This compound is typically found as a white to light yellow powder or crystal .

Safety and Hazards

3-Fluoro-4-n-octyloxybenzoic Acid is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-hydroxybenzoic acid.

    Fluorination: The hydroxyl group at the third position is substituted with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Alkylation: The hydroxyl group at the fourth position is then alkylated with n-octyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the n-octyloxy group.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-4-n-octyloxybenzoic Acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-n-octyloxybenzoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of biological macromolecules. The n-octyloxy group further increases its hydrophobicity, facilitating its incorporation into lipid membranes and enhancing its bioavailability .

Comparison with Similar Compounds

    4-Octyloxybenzoic Acid: Similar structure but lacks the fluorine atom at the third position.

    3-Fluorobenzoic Acid: Contains the fluorine atom but lacks the n-octyloxy group.

    4-Fluoro-3-n-octyloxybenzoic Acid: Similar structure but with different substitution positions.

Uniqueness:

3-Fluoro-4-n-octyloxybenzoic Acid is unique due to the presence of both the fluorine atom and the n-octyloxy group, which confer distinct physicochemical properties. The combination of these functional groups enhances its lipophilicity, metabolic stability, and bioavailability, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-fluoro-4-octoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11H,2-7,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVFTDZEUGEJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343962
Record name 3-Fluoro-4-n-octyloxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-78-3
Record name 3-Fluoro-4-n-octyloxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-n-octyloxybenzoic Acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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